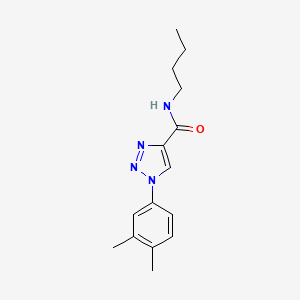
N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O |
| Molecular Weight | 272.35 g/mol |
| CAS Number | 1105215-29-9 |
| LogP | 3.6025 |
| Polar Surface Area | 59.794 Ų |
These properties indicate that the compound is relatively lipophilic with moderate polar characteristics, which may influence its biological activity and pharmacokinetics.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, indicating a promising potential as an antimicrobial agent .
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies revealed that this compound induced apoptosis in several cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins. A notable study reported a reduction in cell viability of up to 70% in treated cancer cells compared to controls .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this triazole derivative exhibits anti-inflammatory effects. Animal model studies demonstrated that the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in induced inflammatory conditions. This suggests potential applications in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may modulate various receptors associated with inflammatory responses and apoptosis pathways.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at concentrations lower than those required for conventional antibiotics .
Case Study 2: Cancer Cell Apoptosis
In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cell lines. The findings showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways .
Propiedades
IUPAC Name |
N-butyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-4-5-8-16-15(20)14-10-19(18-17-14)13-7-6-11(2)12(3)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVPDKSZFYAABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














